Superior Enzymatic Specificity for L-Alanine Compared to Strombine and Octopine Dehydrogenases
In a direct head-to-head comparison, alanopine dehydrogenase (AlDH) from Marphysa sanguinea showed exclusive activity towards L-alanine, displaying no activity with glycine or D-strombine. In contrast, three isoforms of strombine/alanopine dehydrogenase (St/AlDH) exhibited equivalent activity with both glycine and L-alanine [1]. This specificity was further corroborated in Cardium tuberculatum, where AlDH was not competitively inhibited by propionate, D-lactate, succinate, or L-lactate (K_i = 0.23 mM, 1.35 mM, 2.0 mM, and 4.8 mM, respectively) [2].
| Evidence Dimension | Substrate Specificity |
|---|---|
| Target Compound Data | AlDH is specific for L-alanine; no activity on glycine or D-strombine |
| Comparator Or Baseline | St/AlDH (isoforms) show equivalent activity for glycine and L-alanine; ODH uses arginine |
| Quantified Difference | Exclusive vs. broad specificity |
| Conditions | Marphysa sanguinea muscle tissue, purified enzymes |
Why This Matters
Procuring Alanopine ensures experiments targeting L-alanine-specific anaerobic pathways are not confounded by cross-reactivity with glycine or other amino acids.
- [1] Endo N, et al. Purification, characterization, and cDNA cloning of opine dehydrogenases from the polychaete rockworm Marphysa sanguinea. Comp Biochem Physiol B Biochem Mol Biol. 2007 Jun;147(2):293-307. View Source
- [2] Gäde G. The separate function of D-lactate-, octopine-, and alanopine dehydrogenases in the foot muscle of the jumping cockle Cardium tuberculatum during anaerobiosis. J Comp Physiol B. 1986;156(5):611-620. View Source
